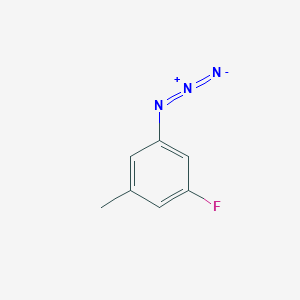

1-Azido-3-fluoro-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCJLKRWODDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Azido-3-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic azide, 1-azido-3-fluoro-5-methylbenzene. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the azide functional group, which allows for its use in click chemistry and other bioconjugation reactions. The strategic placement of the fluoro and methyl groups on the benzene ring can also influence the compound's physicochemical properties and biological activity.

Physicochemical Properties

Below is a summary of the key physicochemical properties of the starting material, 3-fluoro-5-methylaniline, and the target compound, this compound.

| Property | 3-Fluoro-5-methylaniline | This compound (Predicted) |

| Molecular Formula | C₇H₈FN | C₇H₆FN₃ |

| Molecular Weight | 125.15 g/mol [1] | 151.14 g/mol |

| Appearance | Colorless to pale yellow liquid | Pale yellow oil |

| Boiling Point | 252.8 °C[2] | Not available |

| Density | 1.12 g/cm³[2] | Not available |

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 3-fluoro-5-methylaniline. The initial step involves the diazotization of the aniline to form the corresponding diazonium salt, which is a highly reactive intermediate. Subsequent treatment of the in-situ generated diazonium salt with sodium azide yields the desired this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of aromatic azides.[3]

-

Diazotization:

-

In a 100 mL round-bottom flask, suspend 3-fluoro-5-methylaniline (10 mmol, 1.25 g) in deionized water (15 mL).

-

Cool the suspension in an ice-water bath to 0 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (4 mL) to the mixture and continue stirring for 20-30 minutes at 0 °C.

-

Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in deionized water (3 mL) and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

-

After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (12 mmol, 0.78 g) in deionized water (5 mL) and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

-

Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 1H | Aromatic CH |

| ~6.8-7.0 | m | 2H | Aromatic CH |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-164 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140-142 | C-N₃ |

| ~139-141 | C-CH₃ |

| ~115-125 (d) | Aromatic CH |

| ~110-120 (d) | Aromatic CH |

| ~105-115 (d) | Aromatic CH |

| ~21 | -CH₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -115 | m |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2100-2150 | N₃ asymmetric stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250-1350 | C-N stretch |

| ~1100-1200 | C-F stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 151 | [M]⁺ |

| 123 | [M - N₂]⁺ |

| 96 | [C₆H₄F]⁺ |

Disclaimer: The characterization data provided above is predicted based on the analysis of analogous compounds and has not been experimentally confirmed for this compound. Researchers should perform their own characterization to verify these values.

References

A Technical Guide to the Spectroscopic Profile of 1-Azido-3-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for the specific compound 1-azido-3-fluoro-5-methylbenzene is limited. This guide provides a detailed, predicted spectroscopic analysis based on the known data of structurally similar compounds. The experimental protocols described are general methods for the synthesis and analysis of aryl azides and may require optimization for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.3 | m | 3H | Aromatic Protons |

| ~2.3 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 | C-N₃ |

| ~140 | C-CH₃ |

| ~115 - 130 | Aromatic Carbons |

| ~21 | -CH₃ |

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -115 | Ar-F |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2100 - 2150 | Azide (N₃) stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~2920 | C-H stretch (methyl) |

Predicted Mass Spectrometry Data

| m/z | Fragment |

| ~151 | [M]⁺ (Molecular Ion) |

| ~123 | [M - N₂]⁺ |

| ~108 | [M - N₂ - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl azides.

Synthesis of this compound

A common method for the synthesis of aryl azides is via the diazotization of an aniline followed by reaction with sodium azide.

Materials:

-

3-Fluoro-5-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve 3-fluoro-5-methylaniline in a solution of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. Further purification may be achieved by column chromatography.

Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron ionization (EI) is a common method for generating ions.

-

The data is reported as a mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Crystal Structure Analysis of 1-Azido-3-fluoro-5-methylbenzene: A Search for Non-Existent Data

Despite a comprehensive search of chemical and crystallographic databases, no experimental crystal structure data for 1-Azido-3-fluoro-5-methylbenzene has been publicly reported. This includes a lack of information on its unit cell parameters, bond lengths, bond angles, and overall molecular conformation in the solid state. Furthermore, searches for closely related isomers and analogues, such as 1-azido-3-fluorobenzene and 1-azido-3-methylbenzene, also failed to yield any published experimental crystal structures.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data tables, detailed experimental protocols for X-ray diffraction, and visualizations of the crystal packing and molecular interactions cannot be fulfilled without the foundational crystallographic information.

For researchers, scientists, and drug development professionals interested in the structural properties of this molecule, the current state of knowledge is limited to theoretical predictions and data from related, but distinct, compounds. While computational methods can provide insights into the likely geometry of this compound, these predictions are not a substitute for empirical data obtained through single-crystal X-ray diffraction.

The logical workflow for a typical crystal structure analysis, which could not be executed for the title compound, is outlined below. This serves as a general guide for how such an analysis would be conducted if suitable crystals were available.

Quantum Chemical Insights into 1-Azido-3-fluoro-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated quantum chemical properties of 1-azido-3-fluoro-5-methylbenzene, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and computational data for this specific compound, this document leverages established theoretical principles and data from analogous aromatic azides to present a robust, hypothetical quantum chemical analysis. The guide details proposed synthetic pathways, predicted molecular geometries, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Methodologies for these calculations and for spectroscopic analysis are described to facilitate future experimental validation. All predicted quantitative data are presented in structured tables, and key workflows are visualized using diagrams.

Introduction

Aromatic azides are a class of compounds with significant utility in synthetic chemistry, serving as versatile intermediates and as photoactive cross-linking agents. The introduction of fluorine and methyl substituents onto the phenyl azide scaffold is expected to modulate the electronic properties, reactivity, and metabolic stability of the molecule, making this compound a compound of interest for applications in drug development and materials science. Quantum chemical calculations provide a powerful, non-empirical tool to predict the molecular structure, stability, and spectroscopic signatures of such novel compounds before their synthesis.

This guide outlines a theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable computational method for systems of this nature.[1][2][3] The presented data is predictive and awaits experimental verification.

Proposed Synthesis and Experimental Protocols

A plausible and common method for the synthesis of aromatic azides involves the diazotization of an aniline precursor followed by substitution with an azide salt.[4][5]

Proposed Synthetic Pathway

The synthesis of this compound would likely begin with the commercially available 3-fluoro-5-methylaniline. The reaction proceeds in two main steps:

-

Diazotization: The aniline is treated with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azidation: The in-situ generated diazonium salt is then reacted with an azide source, such as sodium azide, to yield the final product, this compound.

General Experimental Protocol for Synthesis

To a solution of 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0 °C in an ice bath, a solution of sodium nitrite (1.1 eq) in water would be added dropwise, maintaining the temperature below 5 °C. The reaction mixture would be stirred for 30 minutes, after which a solution of sodium azide (1.2 eq) in water would be added portion-wise. The reaction would be allowed to warm to room temperature and stirred for several hours. The product would then be extracted with an organic solvent, washed, dried, and purified using column chromatography.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra would be recorded in the range of 4000-400 cm⁻¹. The FT-IR spectrum could be obtained using a KBr pellet or an ATR accessory.[6][7] The characteristic asymmetric stretch of the azide group is expected to be a strong band in the infrared spectrum.[8]

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol or acetonitrile to determine the electronic transition wavelengths.

Computational Methodology

The quantum chemical calculations presented herein would be performed using a widely accepted DFT approach.

Computational Workflow

The following workflow outlines the steps for a thorough computational analysis of the target molecule.

Details of the Computational Method

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is a common and effective choice for such systems.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for the geometry optimization and frequency calculations.[6][9]

-

Solvation Effects: Where relevant, solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Predicted Molecular and Electronic Properties

Based on calculations of analogous molecules, the following properties for this compound can be predicted.

Molecular Geometry

The molecular structure would be optimized to find the lowest energy conformation. Key geometric parameters are predicted in the table below. The azide group is expected to be nearly linear, and the C-N-N angle is anticipated to be around 115-120 degrees.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-N1 (azide) | 1.40 |

| N1-N2 | 1.25 | |

| N2-N3 | 1.15 | |

| C3-F | 1.35 | |

| C5-C(methyl) | 1.51 | |

| Bond Angles (°) | C2-C1-N1 | 119.5 |

| C1-N1-N2 | 118.0 | |

| N1-N2-N3 | 172.0 | |

| Dihedral Angles (°) | C2-C1-N1-N2 | ~0 or ~180 |

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the molecule and for interpreting experimental IR and Raman spectra. The most prominent vibrational mode for azides is the asymmetric stretch of the N₃ group.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (Unscaled) | Expected IR Intensity | Expected Raman Activity |

| N₃ Asymmetric Stretch | ~2150 | Very Strong | Weak |

| N₃ Symmetric Stretch | ~1280 | Medium | Strong |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| C-F Stretch | ~1250 | Strong | Medium |

| CH₃ Stretch | 2900-3000 | Medium | Medium |

| Aromatic Ring Stretch | 1450-1600 | Strong | Strong |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Electronic Properties

Frontier Molecular Orbital (FMO) analysis provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are key indicators.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap | 5.7 |

A relatively large HOMO-LUMO gap suggests high kinetic stability. The Molecular Electrostatic Potential (MEP) map would likely show the most negative potential around the terminal nitrogen atom of the azide group, indicating this as a likely site for electrophilic attack.

Conclusion

This technical guide has presented a hypothetical, yet scientifically grounded, quantum chemical analysis of this compound. By leveraging established computational methodologies and data from similar molecules, we have predicted its molecular structure, vibrational spectra, and electronic properties. The detailed protocols for synthesis, characterization, and computation are intended to serve as a valuable resource for researchers aiming to either synthesize this molecule or to perform their own theoretical studies. The predictive data herein provides a solid foundation for future experimental work, which is essential for the validation of these theoretical findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-3-fluoro-5-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Azido-3-fluoro-5-methylbenzene is an aromatic organic azide, a class of compounds recognized for their high energy content and versatile reactivity. Aryl azides are crucial intermediates in synthetic chemistry, particularly in the formation of amines, heterocycles, and in bioconjugation reactions via "click chemistry." However, the energetic nature of the azide functional group (-N₃) necessitates a thorough understanding of their thermal stability to ensure safe handling, process development, and storage.

The thermal decomposition of aryl azides is an exothermic process that releases nitrogen gas, and if not controlled, can lead to a runaway reaction, posing significant safety risks. This guide outlines the standard methodologies for evaluating the thermal stability of novel or uncharacterized aryl azides like this compound, details the necessary experimental protocols, and discusses the likely decomposition pathways.

General Stability and Hazard Considerations for Aryl Azides

Organic azides are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, friction, or physical shock. The stability of an aryl azide is influenced by its molecular structure. While aromatic azides are generally more stable than their low-molecular-weight aliphatic counterparts, they must be treated as potentially hazardous.

Key safety considerations include:

-

Thermal Sensitivity: Decomposition is often initiated by heat. The temperature at which decomposition begins (onset temperature) is a critical safety parameter. The presence of certain substituents on the aromatic ring can influence this temperature.

-

Shock Sensitivity: While less common for simple aryl azides than for heavy metal azides, sensitivity to mechanical shock or friction should be assumed in the absence of specific data.

-

Incompatibilities: Aryl azides should not be heated in the presence of or mixed with strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (which can form dangerously sensitive heavy metal azides), or halogenated solvents like dichloromethane and chloroform.

Thermal Hazard Assessment Workflow

A systematic approach is essential when evaluating the thermal properties of a new chemical entity. The following workflow outlines the logical steps for characterizing the thermal stability of this compound.

Figure 1: Logical workflow for the thermal hazard assessment of a novel aryl azide.

Experimental Protocols

The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition temperatures and the energy released.[3][4]

-

Objective: To determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 822e, TA Instruments Q2000).

-

Sample Preparation:

-

Weigh 1-3 mg of this compound into a hermetically sealable aluminum or gold-plated pan. The use of hermetic pans is critical to contain any pressure generated during decomposition.

-

An empty, hermetically sealed pan is used as a reference.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate. A typical rate for hazard screening is 5-10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative side reactions.[5][6]

-

-

Data Analysis:

-

T_onset: The extrapolated onset temperature of the exothermic decomposition peak, indicating the temperature at which decomposition begins.

-

T_peak: The temperature at which the rate of energy release is at its maximum.

-

ΔH_d: The enthalpy of decomposition, calculated by integrating the area under the exothermic peak (in J/g or kJ/mol). This value is a direct measure of the energy released. For sulfonyl azides, an average ΔH_d of -201 kJ mol⁻¹ has been observed.[7]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products released.[5][6]

-

Objective: To determine the temperature at which mass loss begins and the total mass loss associated with the decomposition event.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Place 5-10 mg of the sample into an open crucible, typically made of alumina or platinum.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min).

-

-

Data Analysis:

-

The TGA curve plots percent mass loss versus temperature.

-

The onset temperature of mass loss should correlate with the T_onset from the DSC experiment.

-

The total percentage of mass lost helps confirm the decomposition process (e.g., loss of N₂). For an aryl azide, the theoretical mass loss corresponding to the extrusion of N₂ is a key confirmation point.

-

Data Presentation

Quantitative data obtained from thermal analysis should be summarized for clear interpretation.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value | Method | Description |

|---|---|---|---|

| Onset Decomposition Temp. (T_onset) | Data Not Available | DSC | Temperature at which decomposition begins. |

| Peak Decomposition Temp. (T_peak) | Data Not Available | DSC | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔH_d) | Data Not Available | DSC | Total energy released during decomposition. |

| Temperature of 5% Mass Loss (T_d5%) | Data Not Available | TGA | Temperature at which 5% of the initial mass is lost. |

| Total Mass Loss (%) | Data Not Available | TGA | The total percentage of mass lost during the experiment. |

Generalized Decomposition Pathway

The thermal decomposition of aryl azides proceeds via the elimination of molecular nitrogen (N₂) to form a highly reactive aryl nitrene intermediate.[8] This nitrene can then undergo several rapid subsequent reactions, leading to various final products.

Figure 2: Generalized thermal decomposition pathway for an aryl azide.

The primary decomposition event is the irreversible, exothermic loss of N₂ gas. The subsequent fate of the nitrene intermediate depends on the reaction conditions, including concentration and the nature of the solvent. In typical laboratory or process conditions, a mixture of products including the corresponding aniline, azo compounds, and polymeric tars is often observed.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]

A Technical Guide to the Photochemical Properties of 1-Azido-3-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aryl azides are a class of photoactive molecules that have garnered considerable attention due to their ability to form highly reactive nitrene intermediates upon photolysis. These nitrenes can undergo a variety of reactions, including C-H and N-H insertions, cycloadditions, and rearrangements, making them powerful tools for covalent modification of substrates. 1-Azido-3-fluoro-5-methylbenzene is a substituted aryl azide whose photochemical behavior is expected to be influenced by the electronic effects of the fluoro and methyl groups on the aromatic ring. This guide outlines its predicted photochemical properties and provides a framework for its experimental investigation.

Predicted Photochemical Properties

Upon irradiation with UV light, typically in the range of 254-300 nm, this compound is expected to undergo extrusion of nitrogen gas (N₂) to form the corresponding singlet nitrene, 3-fluoro-5-methylphenylnitrene. This singlet nitrene is a highly reactive intermediate that can then undergo intersystem crossing to the more stable triplet state or directly engage in various chemical reactions.

Table 1: Predicted Spectroscopic and Photochemical Data

| Property | Predicted Value/Range | Notes |

| UV Absorption Maximum (λmax) | 250 - 280 nm | Typical for substituted phenyl azides. The exact maximum would require experimental determination. |

| Molar Absorptivity (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on similar aryl azides. |

| Quantum Yield of Photolysis (Φ) | 0.4 - 0.8 | In common organic solvents like acetonitrile or methanol. This is highly dependent on the solvent environment. |

| Nitrene Intermediate | 3-fluoro-5-methylphenylnitrene | Formed in both singlet and triplet spin states. |

Proposed Photochemical Reaction Pathway

The photolysis of this compound initiates a cascade of reactions centered around the generated nitrene. The proposed signaling pathway is depicted below.

Caption: Proposed photochemical reaction pathway for this compound.

Detailed Experimental Protocols

The following are proposed methodologies for the synthesis and photochemical analysis of this compound.

Synthesis of this compound

This procedure is based on a general method for the synthesis of aromatic azides from the corresponding anilines.[1]

Materials:

-

3-Fluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl Ether

-

Deionized Water

-

Ice

Procedure:

-

Suspend 3-fluoro-5-methylaniline (10 mmol) in deionized water (15 mL) in a round-bottom flask.

-

Add concentrated HCl (4 mL) and stir the mixture vigorously in an ice-water bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled solution of NaNO₂ (10 mmol) in deionized water (5 mL) dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, dissolve NaN₃ (12 mmol) in deionized water (10 mL) and cool in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

-

Allow the reaction mixture to stir for 1 hour at 0-5 °C and then warm to room temperature for an additional hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Photolysis and Product Analysis

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Prepare a dilute solution (e.g., 0.1 mg/mL) of this compound in the chosen solvent.

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Transfer the solution to a quartz photoreactor vessel and irradiate with the UV lamp. Monitor the reaction progress by taking aliquots at regular time intervals and recording their UV-Vis spectra. The disappearance of the azide absorption peak and the appearance of new peaks will indicate product formation.

-

Once the starting material is consumed (as determined by UV-Vis or HPLC), concentrate the reaction mixture under reduced pressure.

-

Analyze the photoproducts by HPLC and GC-MS to determine the product distribution.

-

Isolate the major products using preparative HPLC or column chromatography.

-

Characterize the structure of the isolated products using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the experimental and analytical processes.

Caption: Workflow for the synthesis, purification, photolysis, and analysis of this compound.

Safety Considerations

Organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. All synthetic and photolysis experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be carried out on a small scale, and the azide should not be heated directly.

Conclusion

While this guide provides a theoretical framework for the photochemical properties of this compound, experimental validation is crucial. The proposed methodologies offer a starting point for researchers to explore the rich photochemistry of this compound. The insights gained from such studies will be valuable for the design of novel photoaffinity probes, cross-linking agents, and functional materials.

References

Solubility Studies of 1-Azido-3-fluoro-5-methylbenzene in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting solubility studies of 1-Azido-3-fluoro-5-methylbenzene, a compound of interest in organic synthesis and potentially in drug development. Due to the limited availability of public domain data on the solubility of this specific molecule, this document outlines a standardized experimental protocol and data presentation structure to facilitate systematic investigation.

Introduction

This compound is an aromatic azide, a class of compounds widely utilized in "click chemistry," the synthesis of nitrogen-containing heterocycles, and as photoaffinity labels in chemical biology.[1][2] Understanding its solubility in various organic solvents is a critical first step in its application, particularly for reaction optimization, purification, formulation, and screening in drug discovery processes. Poor solubility can present significant challenges in these stages, potentially leading to unreliable results in biological assays and difficulties in formulation.[3]

Solubility Data

As of the last literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to systematically record and present experimentally determined solubility data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C, 25°C) and at other relevant process temperatures.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Hexane | HPLC, GC-MS, UV-Vis | ||||

| Toluene | HPLC, GC-MS, UV-Vis | ||||

| Dichloromethane | HPLC, GC-MS, UV-Vis | ||||

| Chloroform | HPLC, GC-MS, UV-Vis | ||||

| Diethyl Ether | HPLC, GC-MS, UV-Vis | ||||

| Ethyl Acetate | HPLC, GC-MS, UV-Vis | ||||

| Acetone | HPLC, GC-MS, UV-Vis | ||||

| Acetonitrile | HPLC, GC-MS, UV-Vis | ||||

| Methanol | HPLC, GC-MS, UV-Vis | ||||

| Ethanol | HPLC, GC-MS, UV-Vis | ||||

| Isopropanol | HPLC, GC-MS, UV-Vis | ||||

| N,N-Dimethylformamide (DMF) | HPLC, GC-MS, UV-Vis | ||||

| Dimethyl Sulfoxide (DMSO) | HPLC, GC-MS, UV-Vis |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of the target compound and the determination of its solubility.

Synthesis of this compound

A common and effective method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by substitution with an azide salt.[1][2][4]

Materials:

-

3-Fluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask, suspend 3-fluoro-5-methylaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

-

Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.

-

Allow the reaction mixture to stir at 0-5°C for one hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

-

Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Safety Note: Sodium azide and organic azides are potentially explosive and toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid solute with the solvent over a period of time.

Materials and Equipment:

-

This compound (purified solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or stoppered flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as g/100 mL and mol/L.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scielo.br [scielo.br]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

The Synthesis and Utility of 1-Azido-3-fluoro-5-methylbenzene: A Technical Guide for Researchers

Introduction: 1-Azido-3-fluoro-5-methylbenzene is an aromatic organic compound of interest to researchers in drug discovery and chemical biology. Its trifunctional nature, featuring an azide group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile building block for the synthesis of novel therapeutic agents and molecular probes. The azide moiety allows for bioorthogonal "click" chemistry reactions, enabling the stable ligation of this building block to other molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with detailed experimental protocols and data presentation.

Physicochemical Properties

The predicted and known properties of this compound and its precursors are summarized in the tables below for easy reference and comparison.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₇H₆FN₃ | 151.14 |

| 3-Fluoro-5-methylaniline | 52215-41-5 | C₇H₈FN | 125.15 |

| 1-Azido-3-methylbenzene | 4113-72-8 | C₇H₇N₃ | 133.15 |

| 1-Azido-3-fluorobenzene | 3296-03-5 | C₆H₄FN₃ | 137.11 |

Synthesis of this compound

The most common and efficient method for the synthesis of aryl azides is through the diazotization of the corresponding aniline, followed by a substitution reaction with an azide salt.[1][2][3][4] In the case of this compound, the readily available precursor is 3-fluoro-5-methylaniline.[5][6][7][8]

Synthesis Workflow

The overall synthetic process can be visualized as a two-step, one-pot reaction.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Fluoro-5-methylaniline (EVT-326358) | 52215-41-5 [evitachem.com]

- 6. 3-Fluoro-5-methylaniline | 52215-41-5 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-Fluoro-5-methylaniline CAS 52215-41-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Technical Guide to 1-azido-3-fluoro-5-methylbenzene for Advanced Research

IUPAC Name: 1-azido-3-fluoro-5-methylbenzene

This technical guide provides an in-depth overview of this compound, a fluorinated aryl azide of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on its role as a versatile building block in medicinal and materials chemistry.

Chemical Properties and Data

This compound is an aromatic organic compound. The presence of the azido (-N₃) group makes it a valuable precursor for "click chemistry," while the fluoro- and methyl- groups on the phenyl ring allow for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions in drug candidates. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-azido-3-methylbenzene[1] | 1-azido-3-fluorobenzene[2] |

| Molecular Formula | C₇H₆FN₃ | C₇H₇N₃ | C₆H₄FN₃ |

| Molecular Weight | 151.14 g/mol | 133.15 g/mol | 137.11 g/mol |

| Physical Form | Expected to be a yellow oil | Yellow oil | Not specified |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents | Not specified |

Note: Properties for the title compound are predicted based on trends observed in analogous structures.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step, one-pot diazotization reaction starting from the commercially available 3-fluoro-5-methylaniline. This method is a standard procedure for converting aromatic amines into aryl azides.[1][3]

Experimental Protocol: Synthesis of this compound

Caution: Organic azides and sodium azide are potentially explosive. All procedures should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]

Materials:

-

3-fluoro-5-methylaniline (1.0 eq)

-

Deionized Water (DIW)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice-water bath

Procedure:

-

Aniline Suspension: In a round-bottom flask, suspend 3-fluoro-5-methylaniline (1.0 eq) in deionized water. Add concentrated HCl and stir the mixture vigorously in an ice-water bath to maintain a temperature of 0 °C for 20-30 minutes.[1]

-

Diazotization: Prepare a fresh, ice-cold solution of sodium nitrite (1.0 eq) in a minimal amount of deionized water. Add this NaNO₂ solution dropwise to the aniline suspension, ensuring the reaction temperature is maintained between 0-5 °C. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.[1][3] The formation of the diazonium salt is observed.

-

Azide Formation: Prepare a solution of sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the diazonium salt mixture, again maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) may be observed.[1][3]

-

Reaction Completion: After the sodium azide addition is complete, stir the reaction for an additional hour at 0 °C, then allow it to warm to room temperature and stir for another 3 hours.[1]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, likely as a yellow oil.[1]

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Core Applications in Research and Development

The primary utility of this compound lies in its application as a building block in organic synthesis, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the most prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[4]

Click Chemistry and Triazole Formation

The azide group of this compound can react with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] This triazole core is a common and valuable scaffold in medicinal chemistry as it is metabolically stable and can act as a rigid linker or a pharmacophore that participates in hydrogen bonding.

The fluorinated phenyl moiety attached to the triazole can then be used to modulate the properties of the final molecule for applications in drug discovery, agrochemicals, and materials science.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role in Drug Discovery

Fluorinated motifs are frequently incorporated into drug candidates to enhance properties such as binding affinity, metabolic stability, and membrane permeability. Molecules like this compound serve as key intermediates for introducing these valuable fluorinated groups into complex molecular libraries via the robust click reaction.[6] This strategy is employed in high-throughput screening and the development of novel therapeutic agents, including anticancer drugs and neurokinin-1 antagonists.[6]

Bioorthogonal Chemistry and Chemical Biology

The azide functional group is bioorthogonal, meaning it does not react with biological molecules inside living systems. This property allows aryl azides to be used as chemical reporters. For instance, a molecule containing the 3-fluoro-5-methylphenyl azide moiety could be introduced into a biological system and then selectively labeled by a "click" reaction with an alkyne-tagged probe for imaging or proteomic studies.[6]

Safety and Handling

-

Azide Hazard: Sodium azide and many low molecular weight organic azides are explosive and toxic. They can form highly explosive heavy metal azides. Reactions should be performed on a small scale with appropriate safety measures.[1]

-

General Precautions: Handle the compound in a well-ventilated fume hood. Avoid contact with skin and eyes. Standard laboratory PPE is required.

-

Storage: Store in a cool, dark place, typically refrigerated, away from heat, light, and incompatible materials.

References

Methodological & Application

Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-azido-3-fluoro-5-methylbenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their ability to act as stable bioisosteres for amide bonds and their presence in a wide range of biologically active compounds.

The introduction of fluorine and methyl groups on the phenyl ring of the azide allows for the modulation of the physicochemical properties of the resulting triazole products, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The following sections detail the reaction, provide quantitative data for analogous compounds, and present a comprehensive experimental protocol.

Overview of the CuAAC Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable and versatile reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2] The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[3] The catalyst, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][5] The use of a stabilizing ligand, such as 1,10-phenanthroline, can further accelerate the reaction and improve yields.[6]

Quantitative Data for Fluoro Phenyl 1,2,3-Triazoles

The following table summarizes the reaction times and yields for the synthesis of various fluoro-substituted phenyl 1,2,3-triazoles via a copper-catalyzed cycloaddition with phenylacetylene, employing ultrasound irradiation.[6] This data provides an expected range of efficiency for the reaction of this compound.

| Fluoro Phenyl Azide | Reaction Time (min) | Yield (%) |

| 1-Azido-2-fluorobenzene | 3 | 91 |

| 1-Azido-3-fluorobenzene | 2 | 95 |

| 1-Azido-4-fluorobenzene | 2 | 98 |

| 1-Azido-2,4-difluorobenzene | 1 | 96 |

| 1-Azido-2,6-difluorobenzene | 1.5 | 92 |

| 1-Azido-2,4,6-trifluorobenzene | 0.5 | 95 |

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, this compound, and its subsequent use in a copper-catalyzed azide-alkyne cycloaddition reaction.

Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl azides from the corresponding anilines.

Materials:

-

3-Fluoro-5-methylaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round bottom flasks

Procedure:

-

In a round bottom flask, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution while maintaining the temperature at 0-5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be used in the next step without further purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-(3-fluoro-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole using an ultrasound-assisted method.[6]

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

1,10-Phenanthroline

-

Ethanol

-

Deionized water

-

Ultrasound bath

-

Magnetic stirrer and stir bar

-

Reaction vials

Procedure:

-

Preparation of Mixture 1: In a reaction vial, dissolve this compound (5 mmol) and phenylacetylene (5 mmol) in 10 mL of ethanol.

-

Preparation of Mixture 2: In a separate beaker, add 0.2 mL of a saturated aqueous solution of CuSO₄·5H₂O. To this, add an aqueous solution of sodium ascorbate (0.5 mmol in 1 mL of water), followed by a solution of 1,10-phenanthroline (0.1 mmol) in 1 mL of ethanol.

-

Reaction Initiation: Add Mixture 2 to Mixture 1 with stirring.

-

Ultrasound Irradiation: Place the reaction vial in an ultrasound bath and irradiate for approximately 2-3 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a solid precipitate of the triazole product should form. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and then with water to remove any residual catalyst and starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final 1-(3-fluoro-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole.

Applications in Drug Discovery

The 1,2,3-triazole moiety is a key structural motif in a number of approved drugs and clinical candidates. Its utility stems from its metabolic stability, ability to form hydrogen bonds, and dipole character, which allow it to mimic the geometry and electronic properties of an amide bond. The use of this compound as a building block enables the introduction of a fluorinated and methylated phenyl group into the final molecule. This can have several beneficial effects:

-

Improved Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of the drug.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

-

Modulated Lipophilicity: The fluoro and methyl substituents can be used to fine-tune the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The CuAAC reaction with this compound provides a straightforward and efficient method for generating libraries of novel triazole-containing compounds for screening in drug discovery programs targeting a wide range of diseases.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. mdpi.com [mdpi.com]

Application Notes: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles Using 1-Azido-3-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, known for its role as a bioisostere for amide and ester groups, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] The synthesis of 1,4-disubstituted-1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for creating diverse molecular libraries.[3] The use of fluorinated building blocks, such as 1-Azido-3-fluoro-5-methylbenzene, is of particular interest in drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

These application notes provide a detailed protocol for the synthesis of novel triazole derivatives utilizing this compound. The resulting compounds, bearing the 3-fluoro-5-methylphenyl substituent, are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The inherent stability of the triazole ring and the advantageous properties conferred by the fluorine and methyl substituents make this a valuable synthetic strategy for the development of new chemical entities.[5]

Significance and Potential Applications

The triazole core is present in numerous FDA-approved drugs, highlighting its therapeutic relevance.[6] Triazole derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer: The 1,2,3-triazole scaffold is a key component in various compounds with potent antitumor activity.[5]

-

Antimicrobial: Triazole-containing compounds have shown significant efficacy as antibacterial and antifungal agents.

-

Antiviral: The triazole moiety is found in several antiviral drugs, including those targeting HIV.[1]

-

Anti-inflammatory and Analgesic: Certain triazole derivatives exhibit anti-inflammatory and pain-relieving properties.

The synthesis of a library of triazoles from this compound allows for the exploration of structure-activity relationships (SAR) by varying the alkyne component. The fluorine atom at the meta-position of the phenyl ring can participate in favorable protein-ligand interactions, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the biological activity of the resulting compounds.

Reaction Scheme: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles is achieved through the CuAAC reaction between this compound and a variety of terminal alkynes. This reaction is highly regioselective, yielding the 1,4-disubstituted isomer exclusively.

Caption: General scheme for the CuAAC synthesis of triazoles.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles.

Caption: Workflow for triazole synthesis and purification.

Data Presentation: Representative Synthesis of Triazoles

The following table summarizes the synthesis of various 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazoles from this compound and different terminal alkynes. The presented data are representative examples based on typical outcomes for CuAAC reactions with similar aryl azides.[4] Optimal conditions may vary for specific substrates.

| Entry | Alkyne (R-C≡CH) | R-Group | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%)* |

| 1 | Phenylacetylene | Phenyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 | 95 |

| 2 | Propargyl alcohol | -CH₂OH | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 6 | 92 |

| 3 | 1-Octyne | n-Hexyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | THF/H₂O (1:1) | 40 | 8 | 88 |

| 4 | 3-Butyn-1-ol | -CH₂CH₂OH | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 5 | 90 |

| 5 | Ethyl propiolate | -COOEt | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | CH₃CN/H₂O (1:1) | RT | 3 | 96 |

| 6 | 4-Ethynylanisole | 4-Methoxyphenyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | 50 | 6 | 93 |

*Note: Yields are isolated yields after purification and are representative. Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting aryl azide from the corresponding aniline.

Materials:

-

3-Fluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0 and 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound as a crude product, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles via CuAAC

This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with various terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (1.0 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water, add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).

-

To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Ethyl-3-fluoro-5-(fluoromethyl)benzene | C9H10F2 | CID 118153700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene as a Photoaffinity Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins directly in their native environment. This method utilizes a photoreactive probe that, upon activation with light, forms a covalent bond with its interacting target protein. 1-Azido-3-fluoro-5-methylbenzene is an aryl azide-based photoaffinity labeling reagent designed for this purpose. The azide group serves as the photoreactive moiety, which upon UV irradiation, generates a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, thus covalently labeling the target protein. The fluorine and methyl substitutions on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as probes for NMR studies.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in photoaffinity labeling experiments aimed at target identification and validation.

Physicochemical Properties and Handling

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C₇H₆FN₃ | |

| Molecular Weight | 151.14 g/mol | |

| Appearance | Pale yellow oil or solid | Based on similar aryl azides. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile). Poorly soluble in aqueous solutions. | Typical for small aromatic compounds. |

| UV Absorption (λmax) | ~260-280 nm | Estimated based on substituted phenyl azides. The exact λmax should be determined experimentally. |

| Storage | Store at -20°C to -80°C, protected from light. | Aryl azides can be light-sensitive and thermally labile. |

Handling Precautions: Aryl azides should be handled with care as they are potentially explosive, especially upon heating or exposure to shock. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. Avoid exposure to light and heat during storage and handling.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 3-fluoro-5-methylaniline.[1]

-

Diazotization of 3-fluoro-5-methylaniline: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[2][3][4]

-

Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.[2]

References

Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-3-fluoro-5-methylbenzene is a versatile trifunctional chemical probe with potential applications in chemical biology and drug discovery. The presence of an azide group allows for its use in bioorthogonal "click" chemistry reactions, while the aryl azide moiety can serve as a photoactivatable crosslinking group for photoaffinity labeling. The fluorine and methyl substitutions on the phenyl ring provide unique spectroscopic signatures and can influence the molecule's reactivity and binding interactions. This document outlines potential applications and detailed experimental protocols for the use of this compound in identifying and characterizing target proteins and biomolecules.

While specific experimental data for this compound is not yet extensively available, the protocols and data presented herein are based on established methodologies for analogous aryl azide probes and are intended to serve as a comprehensive guide for its application.

I. Application 1: Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules. An aryl azide-containing probe, upon irradiation with UV light, forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins in close proximity.[1][2][3] This allows for the "capture" of target proteins for subsequent identification by mass spectrometry. The fluorine atom on the phenyl ring can also serve as a useful probe for ¹⁹F NMR studies.

Quantitative Data for a Representative Aryl Azide Photoaffinity Labeling Reagent

The following table provides photoattachment efficiency data for a known aryl azide-based photoaffinity labeling reagent, which can be used as a benchmark when designing experiments with this compound.[4][5]

| Parameter | Value | Reference Compound |

| Binding Affinity (Kd) | 0.80 nM | [³H]Progestin aryl azide 7 |

| Photoattachment Efficiency (1h photolysis) | 60% | [³H]Progestin aryl azide 7 |

| Comparison Reagent Efficiency (1h photolysis) | 2.2% | [³H]-R 5020 |

Experimental Protocol: Photoaffinity Labeling

This protocol describes a general workflow for using this compound as a photoaffinity probe to identify protein targets in a cellular lysate.

Materials:

-

This compound probe

-

Cell lysate containing target proteins

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)[2]

-

SDS-PAGE reagents

-

Western blotting or mass spectrometry equipment

-

Biotinylated alkyne or other reporter tag for click chemistry (optional, for two-step labeling)

Procedure:

-

Probe Incubation:

-

Incubate the cell lysate with this compound at a suitable concentration (typically in the low micromolar range) for 1-2 hours at 4°C to allow for binding to the target protein(s).

-

-

UV Crosslinking:

-

Transfer the lysate-probe mixture to a quartz cuvette or a UV-transparent plate.

-

Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 15-60 minutes.[2] The optimal irradiation time should be determined empirically.

-

-

Sample Preparation for Analysis:

-

Following irradiation, the covalently crosslinked protein-probe complexes are ready for analysis.

-

For direct analysis, the sample can be prepared for SDS-PAGE.

-

For a two-step approach, the azide group of the crosslinked probe can be derivatized with a reporter tag (e.g., biotin-alkyne) via click chemistry (see Protocol II) for enrichment and detection.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an appropriate detection method (e.g., autoradiography if a radiolabeled probe is used, or streptavidin blotting for biotin-tagged proteins).

-

Excise the labeled protein bands and identify them using mass spectrometry.

-

II. Application 2: Bioorthogonal Labeling via Click Chemistry

The azide functionality of this compound allows for its use in highly specific and efficient "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7][8] This reaction can be used to attach a wide variety of reporter molecules (e.g., fluorophores, biotin) to a target that has been metabolically or enzymatically labeled with an alkyne group.

Kinetic Data for Representative Click Reactions

The following table provides reaction rate constants for different types of click reactions, which can be useful for selecting the appropriate reaction conditions.[9][10]

| Click Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ |

| SPAAC | Azide + Strained Alkyne (e.g., TCO) | ~ 0.2 - 0.5 |

| IEDDA | Tetrazine + Strained Alkyne (e.g., TCO) | 1 to 10⁶ |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction to label an alkyne-modified biomolecule with this compound.[6][7][11]

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., PBS)

-

DMSO (for dissolving reagents)

Procedure:

-

Prepare Stock Solutions:

-

10 mM this compound in DMSO.

-

100 mM CuSO₄ in water.

-